Palmitoylethanolamide Palmitoylethanolamide Palmitoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of palmitic (hexadecanoic) acid. It has a role as an anti-inflammatory drug, an antihypertensive agent, a neuroprotective agent and an anticonvulsant. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-(saturated fatty acyl)ethanolamine. It is functionally related to a hexadecanoic acid.
A cannabinoid receptor-inactive eCB-related molecule used as prophylactic in helping to prevent respiratory viral infection. Palmidrol is available for human use as a supplement (400 mg capsules) and as food for medical purposes In Italy and Spain (300 mg and 600 mg tablets).
Palmitoylethanolamide is a natural product found in Brassica napus, Saccharomyces cerevisiae, and Caenorhabditis elegans with data available.
Palmidrol is a natural fatty acid amide that is both a food component and an endogenously synthesized compound, with potential analgesic and anti-inflammatory activities. Upon administration, palmidrol may inhibit the release of pro-inflammatory mediators from activated mast cells. This may reduce inflammation and pain.
Brand Name: Vulcanchem
CAS No.: 544-31-0
VCID: VC20875116
InChI: InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
SMILES: CCCCCCCCCCCCCCCC(=O)NCCO
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol

Palmitoylethanolamide

CAS No.: 544-31-0

Cat. No.: VC20875116

Molecular Formula: C18H37NO2

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

Palmitoylethanolamide - 544-31-0

Specification

CAS No. 544-31-0
Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
IUPAC Name N-(2-hydroxyethyl)hexadecanamide
Standard InChI InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
Standard InChI Key HXYVTAGFYLMHSO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NCCO
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCO
Appearance Assay:≥98%A crystalline solid
Melting Point 98.5 °C

Introduction

Chemical Structure and Properties

Palmitoylethanolamide is a lipid compound belonging to the N-acyl-ethanolamine (NAE) fatty acid amide family. It consists of palmitic acid linked to ethanolamine, forming N-(2-hydroxyethyl)hexadecanamide . The molecular structure features a long hydrophobic carbon chain connected to a polar head group, giving it amphipathic properties.

Key physical and chemical properties of palmitoylethanolamide include:

PropertyValue
Molecular FormulaC18H37NO2
Molecular Weight299.49
Physical AppearanceWhite solid/powder
Melting Point97-98°C
Water Solubility4.01mg/L at 20℃
LogP3.989 at 20℃
StabilityStable for 2 years as supplied; solutions in DMSO or ethanol may be stored at -20° for up to 3 months
SolubilitySoluble in DMSO and ethanol (up to 25 mg/ml)

The compound is highly lipophilic, which presents challenges for oral bioavailability and has necessitated the development of specialized formulations to enhance its absorption .

Biosynthesis and Metabolism

Endogenous Production

Palmitoylethanolamide is synthesized on demand within the lipid bilayer of various cell types throughout the body. It is produced as a protective response to cellular injury and is typically upregulated during disease states . The biosynthesis pathway involves the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which generates PEA from its precursor N-palmitoyl-phosphatidylethanolamine .

The degradation of PEA occurs via two primary hydrolytic enzymes:

  • Fatty acid amide hydrolase (FAAH)

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA), which more specifically targets PEA

These enzymes break down PEA into its constituent components: palmitic acid and ethanolamine. This metabolic pathway is crucial for regulating endogenous PEA concentrations and its subsequent biological effects .

Nutritional Sources

Palmitoylethanolamide is present in various food sources, making it a natural component of the human diet. The following table outlines some dietary sources of PEA:

FoodPEA Concentrations (ng/g of Fresh Weight)
Eggs~80
Parmigiano cheese~50
Mozzarella cheese~40
Tuna fish~20

These natural dietary sources contribute to baseline PEA levels in the body, though supplementation is typically required to achieve therapeutic concentrations .

Mechanisms of Action

Primary Molecular Targets

Palmitoylethanolamide exerts its biological effects through several molecular mechanisms. Initially considered a cannabinoid receptor agonist, subsequent research has elucidated its primary targets:

  • Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): PEA directly activates this nuclear receptor, which plays a crucial role in regulating lipid metabolism and inflammatory processes. PPAR-α activation mediates many of PEA's anti-inflammatory and analgesic effects .

  • Orphan G-Protein Coupled Receptor 55 (GPR55): PEA interacts with this receptor, contributing to its diverse physiological effects .

  • Autacoid Local Injury Antagonism (ALIA): PEA functions as an "autacoid local injury antagonist," downregulating mast cell activation and subsequent inflammatory cascades .

Indirect Mechanisms

Besides direct receptor binding, PEA modulates various inflammatory and pain pathways through:

  • Cytokine Modulation: PEA suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-10 .

  • Mast Cell Stabilization: PEA regulates mast cell degranulation, limiting the release of inflammatory mediators .

  • Neuroinflammation Control: PEA modulates microglial cell activation and neuroinflammatory processes in the central nervous system .

These multifaceted mechanisms allow PEA to exert broad therapeutic effects across various pathological conditions associated with inflammation and pain .

Pharmacological Properties

Anti-inflammatory Effects

Palmitoylethanolamide demonstrates potent anti-inflammatory activity through multiple pathways. By activating PPAR-α receptors on immune cells, PEA reduces the production of inflammatory mediators and inhibits the infiltration of immune cells into inflamed tissues . Studies have shown that PEA can effectively attenuate inflammatory responses in models of intestinal inflammation, reducing tissue damage and proinflammatory cytokine production .

Analgesic Properties

The pain-relieving effects of PEA have been extensively documented in both preclinical and clinical studies. PEA modulates pain transmission through several mechanisms:

  • Nociceptive Pathway Modulation: PEA reduces pain signaling through direct and indirect effects on pain transmission pathways .

  • Neuroinflammation Reduction: By limiting neuroinflammatory processes, PEA attenuates pain sensitivity and hyperalgesia .

  • Synergistic Effects: PEA enhances the analgesic effects of other pain-relieving compounds, suggesting potential benefits in combination therapies .

Neuroprotective Actions

PEA exhibits significant neuroprotective properties that make it valuable in various neurological conditions. It reduces neuronal damage, promotes cellular survival, and supports neuronal regeneration processes . These effects have been observed in models of spinal cord injury, traumatic brain injury, neurodegenerative diseases, and ischemic injury .

Other Pharmacological Effects

Additional documented properties of PEA include:

  • Immunomodulatory effects: Regulating immune cell function and inflammatory responses

  • Antimicrobial activities: Supporting host defense mechanisms

  • Anticonvulsant properties: Reducing seizure susceptibility in epilepsy models

  • Antipyretic effects: Modulating fever responses during inflammatory conditions

This diverse pharmacological profile explains PEA's therapeutic potential across various pathological conditions .

Therapeutic Applications

Pain Management

The analgesic properties of PEA have been investigated in multiple clinical trials, with promising results for various pain conditions.

Chronic Pain

A 2023 systematic review and meta-analysis examined the efficacy of PEA in treating chronic pain. The analysis found that PEA significantly reduced pain scores compared to comparators, with a standard mean difference of 1.68 (95% CI 1.05 to 2.31, p = 0.00001) . Several studies also reported benefits for quality of life and functional status .

Neuropathic Pain

PEA has shown particular efficacy in managing neuropathic pain conditions, including diabetic neuropathy, chemotherapy-induced peripheral neuropathy, carpal tunnel syndrome, and post-herpetic neuralgia . Its mechanism of action on neuroinflammation makes it particularly suitable for neuropathic pain syndromes .

Inflammatory Pain

Clinical studies have demonstrated PEA's effectiveness in reducing inflammatory pain, including conditions such as osteoarthritis, low-back pain, and joint inflammation .

Menstrual Pain

A recent (2025) randomized, double-blind, placebo-controlled crossover study investigated PEA for menstrual pain relief. Participants taking 300 mg of PEA experienced significant pain reduction at 1, 1.5, 2, and 2.5 hours post-dosage compared to placebo (p = .045, p = .009, p = .015, and p = .039, respectively) .

Neurological Disorders

PEA's neuroprotective properties make it potentially valuable in various neurological conditions:

  • Neurodegenerative Diseases: Preliminary research suggests potential benefits in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .

  • Multiple Sclerosis: PEA may help manage symptoms and potentially modify disease progression through its anti-inflammatory and neuroprotective effects .

  • Traumatic Brain Injury and Spinal Cord Injury: PEA's ability to reduce neuroinflammation and promote neuronal survival makes it a candidate for these conditions .

Inflammatory Conditions

The anti-inflammatory properties of PEA have led to investigations in various inflammatory conditions:

  • Respiratory Infections: Historically used as "Impulsin" for influenza and common cold since the 1970s .

  • Allergic Reactions: PEA's mast cell-stabilizing properties make it potentially useful in allergic conditions .

  • Dermatological Conditions: Applications in atopic dermatitis and other inflammatory skin disorders .

Clinical Evidence

Meta-Analyses and Systematic Reviews

A 2023 systematic review and meta-analysis of randomized controlled trials (RCTs) evaluated PEA's efficacy in chronic pain. Eleven articles with a combined sample size of 774 patients were analyzed. PEA significantly reduced pain scores compared to comparators (standard mean difference: 1.68, 95% CI 1.05 to 2.31, p = 0.00001). Several studies also reported benefits for quality of life and functional status .

Individual Clinical Trials

Multiple randomized controlled trials have assessed PEA's efficacy for various conditions:

  • Chronic Pain: Sixteen clinical trials, six case reports/pilot studies, and a meta-analysis have been published evaluating PEA as an analgesic .

  • Menstrual Pain: A 2025 randomized, double-blind, placebo-controlled crossover study demonstrated that 300 mg of PEA significantly reduced menstrual pain compared to placebo at multiple time points .

  • Influenza and Common Cold: Since 1970, clinical trials have examined PEA's efficacy in these respiratory conditions, showing positive results .

Formulations and Bioavailability

Bioavailability Challenges

Palmitoylethanolamide is highly lipophilic (water solubility: 4.01mg/L at 20℃), presenting challenges for oral absorption and bioavailability . This characteristic has necessitated the development of specialized formulations to enhance its therapeutic effectiveness .

Advanced Formulations

Several formulation strategies have been developed to overcome PEA's bioavailability limitations:

  • Micronized PEA (m-PEA): Reducing particle size through micronization increases the surface area, facilitating dissolution and absorption .

  • Ultra-micronized PEA: Further reduction in particle size compared to standard micronized formulations .

  • Combination Formulations: PEA combined with antioxidant compounds such as luteolin (flavonoid) and polydatin (stilbene) to enhance effectiveness .

Currently, there are no head-to-head clinical comparisons of unmicronized versus micronized formulations of PEA, making it difficult to definitively establish the superiority of one formulation over another .

Dosing Considerations

Clinical studies have utilized various dosing regimens, typically ranging from 300-1200 mg daily, often divided into multiple doses . The optimal dosing parameters for different conditions remain to be fully established through additional clinical investigations .

Future Research Directions

Optimizing Clinical Applications

Several areas warrant further investigation to optimize PEA's therapeutic potential:

  • Dosing Optimization: Determining optimal dosages for specific conditions and patient populations .

  • Formulation Comparisons: Head-to-head trials comparing different PEA formulations to establish relative efficacy and bioavailability .

  • Combination Therapies: Investigating PEA in combination with other analgesics, anti-inflammatories, or neuroprotective agents .

Expanding Therapeutic Horizons

Emerging research suggests potential applications worth exploring:

  • Neurodegenerative Disorders: Further investigation of PEA's neuroprotective properties in conditions like Alzheimer's and Parkinson's diseases .

  • Metabolic Disorders: Exploring PEA's effects on metabolic parameters given its interaction with PPAR-α .

  • Psychiatric Conditions: Investigating PEA's potential in conditions with neuroinflammatory components .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator